![molecular formula C12H8N2O B2993149 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile CAS No. 68557-19-7](/img/structure/B2993149.png)
2-(2-formyl-1H-pyrrol-1-yl)benzonitrile
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Description
“2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H8N2O and a molecular weight of 196.20 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” can be represented by the SMILES stringO=Cc1cccn1-c2ccccc2C#N
. The InChI representation is 1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H
. Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” are not available, pyrrole-based compounds are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
“2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” is a solid substance . It has a molecular weight of 196.20 .Scientific Research Applications
Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic Acid Lactone
This compound is synthesized in six steps with a 17.0% overall yield, starting from L-alanine . The synthetic route involves the Clauson-Kaas reaction, Vilsmeier reaction, and transesterification . The transesterification is the key step in the formation of the target compound .
Improvement of Flavor and Aroma in Tobacco
The compound is isolated from flue-cured tobacco and used to improve its flavor and aroma .
Anti-inflammatory and Pain-relieving Activity
The compound is isolated from mature fruits of Capparis spinosa, whose extract showed anti-inflammatory and pain-relieving activity .
Synthesis of Pyrrolo [1,2-a]pyrazines
As a new approach, pyrrolo [1,2-a]pyrazines were synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . The enaminones were prepared with a straightforward method, reacting the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with DMFDMA .
Antifungal Activity
All precursors and the corresponding products were assessed for their in vitro antifungal effect on six strains of Candida species . Most test compounds produced a more robust antifungal effect compared to the reference drugs .
Inhibition of Yeast Growth
Docking analysis suggests that the inhibition of yeast growth was probably mediated by the interaction of the compounds with the catalytic site of HMGR of the Candida species .
properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNWZZOYLIEVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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